molecular formula C16H11NO4 B3133981 (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone CAS No. 400076-05-3

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3133981
CAS No.: 400076-05-3
M. Wt: 281.26 g/mol
InChI Key: LFQBPZMWMNZWET-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzofuran ring substituted with a methyl group, a nitro group, and a phenylmethanone moiety.

Scientific Research Applications

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While benzofuran derivatives have shown promising biological activities, they can also be toxic to host cells after long-term administration . Therefore, safety and toxicity are important considerations in the development of these compounds as therapeutic agents.

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research will likely focus on the synthesis of new benzofuran derivatives, the exploration of their biological activities, and the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    5-Nitrobenzofuran: Similar structure but lacks the phenylmethanone moiety.

    3-Methylbenzofuran: Similar structure but lacks the nitro group and phenylmethanone moiety.

Uniqueness

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

(3-methyl-5-nitro-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10-13-9-12(17(19)20)7-8-14(13)21-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQBPZMWMNZWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239933
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-05-3
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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